molecular formula C10H7NS2 B10841862 Thiazole, 2-methyl-4-(2-(2-thienyl)ethynyl)- CAS No. 878018-56-5

Thiazole, 2-methyl-4-(2-(2-thienyl)ethynyl)-

Cat. No.: B10841862
CAS No.: 878018-56-5
M. Wt: 205.3 g/mol
InChI Key: SSSIEHWNKPXIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(2-thienylethynyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a thienylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .

Chemical Reactions Analysis

2-Methyl-4-(2-thienylethynyl)thiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-(2-thienylethynyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-thienylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in various biochemical pathways .

Comparison with Similar Compounds

2-Methyl-4-(2-thienylethynyl)thiazole can be compared with other thiazole derivatives, such as:

Properties

CAS No.

878018-56-5

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

2-methyl-4-(2-thiophen-2-ylethynyl)-1,3-thiazole

InChI

InChI=1S/C10H7NS2/c1-8-11-9(7-13-8)4-5-10-3-2-6-12-10/h2-3,6-7H,1H3

InChI Key

SSSIEHWNKPXIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.